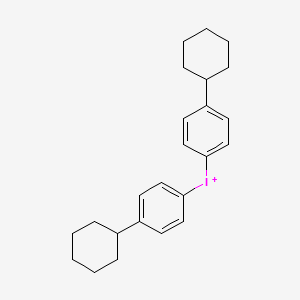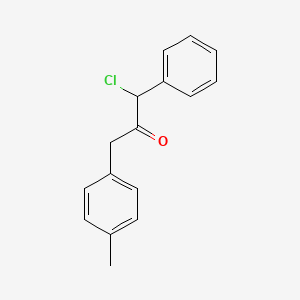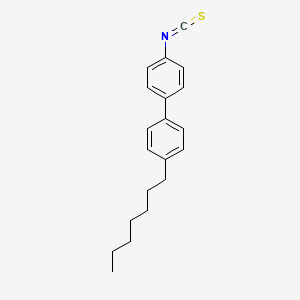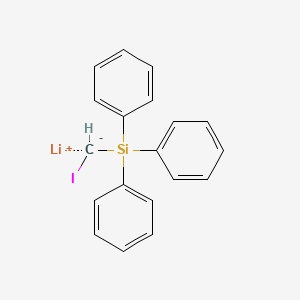
Bis(4-cyclohexylphenyl)iodanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-cyclohexylphenyl)iodanium: is a hypervalent iodine compound, specifically a diaryliodonium salt. These compounds are known for their unique reactivity and are widely used in organic synthesis as electrophilic arylating agents. The presence of iodine in a hypervalent state allows these compounds to participate in a variety of chemical transformations, making them valuable tools in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-cyclohexylphenyl)iodanium typically involves the reaction of an aryl iodide with an oxidizing agent in the presence of an acid. One common method is the one-pot synthesis using Oxone (potassium peroxymonosulfate) and sulfuric acid. This method is versatile and can be used to prepare a wide range of diaryliodonium salts .
Industrial Production Methods: Industrial production of diaryliodonium salts, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-cyclohexylphenyl)iodanium undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic aromatic substitution reactions, where it transfers an aryl group to a nucleophile.
Cyclization: It can induce cyclization reactions, forming cyclic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, m-chloroperbenzoic acid (m-CPBA).
Acids: Sulfuric acid, trifluoromethanesulfonic acid.
Solvents: Acetonitrile, dichloromethane.
Major Products Formed: The major products formed from reactions involving this compound are typically arylated compounds, where the aryl group from the iodonium salt is transferred to a nucleophile .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, bis(4-cyclohexylphenyl)iodanium is used as an arylating agent in the synthesis of complex molecules. Its ability to transfer aryl groups efficiently makes it a valuable reagent in the construction of aromatic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its role as a photoacid generator in photolithography is particularly noteworthy, where it helps in the patterning of semiconductor materials .
Comparación Con Compuestos Similares
Similar Compounds:
- Bis(4-tert-butylphenyl)iodanium
- Bis(4-methoxyphenyl)iodanium
- Bis(4-bromophenyl)iodanium
Uniqueness: Bis(4-cyclohexylphenyl)iodanium is unique due to the presence of the cyclohexyl groups, which can influence the steric and electronic properties of the compound. This can lead to differences in reactivity and selectivity compared to other diaryliodonium salts .
Conclusion
This compound is a versatile and valuable compound in the field of organic synthesis. Its unique reactivity and ability to participate in a variety of chemical transformations make it an important tool for chemists. Its applications in industry, particularly in photolithography, further highlight its significance.
Propiedades
| 94287-61-3 | |
Fórmula molecular |
C24H30I+ |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
bis(4-cyclohexylphenyl)iodanium |
InChI |
InChI=1S/C24H30I/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20H,1-10H2/q+1 |
Clave InChI |
HRTUBJZOPCUYSL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)[I+]C3=CC=C(C=C3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)


![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)




